molecular formula C11H13NO B13941300 Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- CAS No. 34847-16-0

Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl-

Cat. No.: B13941300
CAS No.: 34847-16-0
M. Wt: 175.23 g/mol
InChI Key: XDAZQSPULDOYNS-UHFFFAOYSA-N
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Description

Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- is a nitrogen-based heterocyclic compound. It is a derivative of quinoline, which is known for its aromatic properties and significant role in medicinal chemistry. This compound is characterized by the presence of a carboxaldehyde group at the first position and a methyl group at the sixth position on the tetrahydroquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- can be achieved through various methods. One common approach involves the reduction of 6-methylquinoline hydrochloride using nascent hydrogen, followed by neutralization . Another method includes multicomponent reactions that improve atom economy, selectivity, and yield of the product .

Industrial Production Methods

Industrial production of this compound often employs green synthetic approaches, such as solvent-free reaction conditions and the use of eco-friendly catalysts. These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact .

Mechanism of Action

The mechanism of action of Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Properties

IUPAC Name

6-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9-4-5-11-10(7-9)3-2-6-12(11)8-13/h4-5,7-8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAZQSPULDOYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188401
Record name Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34847-16-0
Record name 3,4-Dihydro-6-methyl-1(2H)-quinolinecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034847160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC162302
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDRO-6-METHYL-1(2H)-QUINOLINECARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16D6VG6EVG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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